Cas no 904271-43-8 (4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide)

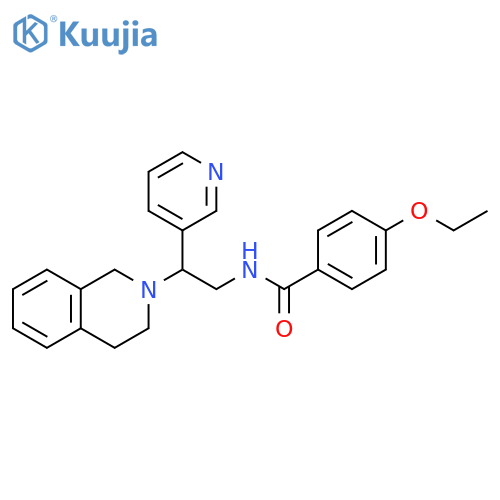

904271-43-8 structure

商品名:4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide

CAS番号:904271-43-8

MF:C25H27N3O2

メガワット:401.500786066055

CID:5494008

4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-4-ethoxybenzamide

- 4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide

-

- インチ: 1S/C25H27N3O2/c1-2-30-23-11-9-20(10-12-23)25(29)27-17-24(21-8-5-14-26-16-21)28-15-13-19-6-3-4-7-22(19)18-28/h3-12,14,16,24H,2,13,15,17-18H2,1H3,(H,27,29)

- InChIKey: GKRVWFFDKXICEI-UHFFFAOYSA-N

- ほほえんだ: C(NCC(N1CCC2=C(C1)C=CC=C2)C1=CC=CN=C1)(=O)C1=CC=C(OCC)C=C1

計算された属性

- せいみつぶんしりょう: 401.21

- どういたいしつりょう: 401.21

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 7

- 複雑さ: 535

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.5A^2

4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2658-0036-15mg |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |

904271-43-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2658-0036-10μmol |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |

904271-43-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2658-0036-4mg |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |

904271-43-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2658-0036-3mg |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |

904271-43-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2658-0036-20mg |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |

904271-43-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2658-0036-1mg |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |

904271-43-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2658-0036-5mg |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |

904271-43-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2658-0036-25mg |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |

904271-43-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2658-0036-5μmol |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |

904271-43-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2658-0036-2μmol |

4-ethoxy-N-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide |

904271-43-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 |

4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

904271-43-8 (4-ethoxy-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylbenzamide) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 157047-98-8(Benzomalvin C)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量